molecular formula C8H9Br2NO B1379407 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide CAS No. 1523193-02-3

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B1379407
CAS No.: 1523193-02-3
M. Wt: 294.97 g/mol
InChI Key: DPCCYYQCWZJCSO-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C8H9Br2NO. It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a low temperature to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Reduction: 1-(5-methylpyridin-3-yl)ethanol.

    Oxidation: 5-Methylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, allowing for the formation of various functional groups. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it useful in biological and medicinal research.

Comparison with Similar Compounds

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:

    2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide: Similar structure but with the methyl group in a different position on the pyridine ring.

    2-Chloro-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide: Chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(5-Methylpyridin-3-yl)ethan-1-one: Lacks the bromine atom, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carbonyl functional groups, which provide a wide range of reactivity and applications in various fields of research.

Properties

IUPAC Name

2-bromo-1-(5-methylpyridin-3-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.BrH/c1-6-2-7(5-10-4-6)8(11)3-9;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCYYQCWZJCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (2.22 mmol) of 1-(5-methylpyrid-3-yl)ethanone are dissolved in 15 mL of glacial acetic acid. 365 μl (2.22 mmol) of hydrobromic acid and 126 μl (2.44 mmol) of bromine are added to the medium. The reaction mixture is placed under magnetic stirring at room temperature for 2 hours. Ethyl ether is added to the solution until a precipitate appears. The precipitate corresponding to 2-bromo-1-(5-methylpyrid-3-yl)ethanone hydrobromide is filtered off, washed with ether and dried. The 600 mg of product obtained have the following characteristics:
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
365 μL
Type
reactant
Reaction Step Two
Quantity
126 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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